An In-Depth Technical Guide to the Mechanism of Action of cIAP1 Ligand-Linker Conjugates 2 Hydrochloride
An In-Depth Technical Guide to the Mechanism of Action of cIAP1 Ligand-Linker Conjugates 2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the mechanism of action of cIAP1 Ligand-Linker Conjugates 2 Hydrochloride, a key chemical tool for the development of targeted protein degraders. We will delve into the molecular intricacies of its components, the signaling pathways it hijacks, and the essential experimental protocols for its validation and application in drug discovery.
I. Deconstructing the cIAP1 Ligand-Linker Conjugate 2 Hydrochloride
cIAP1 Ligand-Linker Conjugates 2 Hydrochloride is a heterobifunctional molecule designed to serve as a building block for creating potent and specific protein degraders, such as Proteolysis Targeting Chimeras (PROTACs) or Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs)[1][2]. Its structure is logically segmented into three critical components: a cIAP1 ligand, a flexible linker, and a hydrochloride salt.
| Component | Chemical Moiety | Function |
| cIAP1 Ligand | Smac Mimetic/IAP Antagonist | Binds to the BIR3 domain of cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase. |
| Linker | Polyethylene glycol (PEG)-based | Covalently attached to a ligand for a protein of interest, it bridges the target protein and cIAP1 to facilitate their proximity. |
| Hydrochloride Salt | HCl | Improves the solubility and stability of the conjugate, enhancing its handling and bioavailability in experimental settings. |
The hydrochloride salt form is a common strategy in pharmaceutical development to enhance the physicochemical properties of a compound. For basic compounds, conversion to a hydrochloride salt can significantly improve water solubility and shelf-life, which is crucial for consistent experimental results[3][4][5].
II. The Core Mechanism: Hijacking the Ubiquitin-Proteasome System
The fundamental mechanism of action of a PROTAC synthesized using cIAP1 Ligand-Linker Conjugates 2 Hydrochloride is to induce the selective degradation of a target protein of interest (POI) by coopting the cellular ubiquitin-proteasome system (UPS). This is achieved through a series of well-orchestrated molecular events.
A. Formation of the Ternary Complex
The process is initiated by the formation of a ternary complex, consisting of the PROTAC, the target protein (bound to its specific ligand part of the PROTAC), and the cIAP1 E3 ligase (bound to the Smac mimetic moiety of the PROTAC)[6][7][8]. The linker's length and composition are critical for the stability and proper orientation of this complex, which directly impacts the efficiency of the subsequent steps[9][10][11].
Caption: The ubiquitination and degradation cascade.
C. Proteasomal Degradation
The polyubiquitinated target protein is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins.[12][13] The proteasome unfolds and proteolytically cleaves the target protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule is then released and can engage in another cycle of degradation, acting catalytically.
III. Impact on Cellular Signaling Pathways
By inducing the degradation of a specific target protein, a PROTAC constructed with this conjugate can profoundly impact the cellular signaling pathways in which the target protein is involved. cIAP1 itself is a crucial regulator of apoptosis and NF-κB signaling.[14][15][16][17] The binding of the Smac mimetic portion of the conjugate to cIAP1 can also lead to the autoubiquitination and degradation of cIAP1 itself, which can further sensitize cells to apoptosis.[6][13][18]
IV. Experimental Validation and Protocols
The successful application of cIAP1 Ligand-Linker Conjugates 2 Hydrochloride in a research setting requires rigorous experimental validation of the resulting PROTAC. Below are key experimental protocols to characterize its mechanism of action.
A. Synthesis and Characterization of the Final PROTAC
The first step involves the chemical synthesis of the final PROTAC molecule by conjugating the cIAP1 Ligand-Linker Conjugate 2 Hydrochloride to a ligand for the protein of interest.[19] The final product must be thoroughly characterized using techniques such as NMR, mass spectrometry, and HPLC to confirm its identity and purity.
B. In Vitro Binding Assays
To confirm that the PROTAC can simultaneously bind to both the target protein and cIAP1, biophysical assays are employed to study the formation of the ternary complex.
Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
-
Immobilization: Immobilize the biotinylated target protein on a streptavidin-coated SPR sensor chip.
-
Analyte Injection 1 (Binary Interaction with PROTAC): Inject varying concentrations of the PROTAC over the immobilized target protein to determine the binding affinity (KD) of the PROTAC for the target.
-
Analyte Injection 2 (Binary Interaction with cIAP1): In a separate experiment, immobilize cIAP1 and inject the PROTAC to determine its KD for cIAP1.
-
Analyte Injection 3 (Ternary Complex Formation): Inject a constant concentration of cIAP1 mixed with varying concentrations of the PROTAC over the immobilized target protein. An increase in the binding response compared to the PROTAC alone indicates the formation of a ternary complex.
-
Data Analysis: Analyze the sensorgrams to calculate the kinetic and affinity constants for the interactions.
Scientific Rationale: SPR provides real-time, label-free detection of molecular interactions, allowing for the quantitative characterization of the binding events that are essential for the PROTAC's mechanism of action.[7]
C. Cellular Assays for Target Protein Degradation
The most critical validation step is to demonstrate that the PROTAC induces the degradation of the target protein in a cellular context.
Protocol: Western Blotting for Target Protein Degradation
-
Cell Culture and Treatment: Plate cells of interest and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for different time points (e.g., 2, 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of degradation.
Scientific Rationale: Western blotting is a robust and widely used technique to visualize and quantify changes in the levels of a specific protein in a complex mixture, providing direct evidence of PROTAC-induced degradation.[6][20][21][22][23]
Caption: A typical workflow for Western blot analysis.
D. Quantitative Mass Spectrometry-Based Proteomics
For a more comprehensive and unbiased assessment of protein degradation, quantitative mass spectrometry can be employed.
Protocol: Label-Free Quantitative (LFQ) Mass Spectrometry
-
Sample Preparation: Treat cells with the PROTAC or vehicle control. Lyse the cells and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software (e.g., MaxQuant) to identify and quantify the peptides and proteins in each sample.
-
Statistical Analysis: Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control.
Scientific Rationale: This method provides a global view of the proteome, allowing for the confirmation of on-target degradation and the identification of potential off-target effects with high sensitivity and accuracy.[24][25][26][27][28]
E. In Vitro Ubiquitination Assays
To directly demonstrate that the PROTAC facilitates the ubiquitination of the target protein by cIAP1, an in vitro ubiquitination assay can be performed.
Protocol: In Vitro Ubiquitination Assay
-
Reaction Setup: In a microcentrifuge tube, combine recombinant E1 activating enzyme, an appropriate E2 conjugating enzyme (e.g., UbcH5a), ubiquitin, ATP, the purified target protein, and recombinant cIAP1.
-
PROTAC Addition: Add the PROTAC or vehicle control to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60-90 minutes).
-
Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling. Analyze the reaction products by Western blotting using an antibody against the target protein or ubiquitin to detect higher molecular weight ubiquitinated species.
Scientific Rationale: This cell-free assay provides direct evidence that the PROTAC can mediate the cIAP1-dependent ubiquitination of the target protein, a key step in its mechanism of action.[10][29][30][31]
V. Conclusion
cIAP1 Ligand-Linker Conjugates 2 Hydrochloride is a valuable chemical tool for the development of targeted protein degraders. By understanding its mechanism of action—from the formation of the ternary complex to the ubiquitination and proteasomal degradation of the target protein—researchers can effectively design and validate novel therapeutics. The experimental protocols outlined in this guide provide a robust framework for characterizing the activity of PROTACs derived from this conjugate, ensuring scientific rigor and advancing the field of targeted protein degradation.
VI. References
-
Zadoroznyj, A., & Dubrez, L. (2022). Cytoplasmic and Nuclear Functions of cIAP1. Biomolecules, 12(2), 322. [Link]
-
Huang, H., et al. (2000). The Inhibitor of Apoptosis, cIAP1, Functions as a Ubiquitin-Protein Ligase and Promotes in vitro Ubiquitination of Caspases-3 and -7. Journal of Biological Chemistry, 275(36), 26661-26664.
-
Dueber, E. C., et al. (2011). The Ubiquitin-associated Domain of Cellular Inhibitor of Apoptosis Proteins Facilitates Ubiquitylation. Journal of Biological Chemistry, 286(2), 1479-1490.
-
Varfolomeev, E., et al. (2008). Both cIAP1 and cIAP2 regulate TNFα-mediated NF-κB activation. The Journal of biological chemistry, 283(37), 24295–24299.
-
Lu, J., et al. (2014). Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells. ACS Chemical Biology, 9(4), 1033-1042.
-
Wang, L., et al. (2014). Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells. ACS Publications. [Link]
-
Feltham, R., et al. (2011). Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization. Journal of Biological Chemistry, 286(20), 17845-17855.
-
Jain, N., et al. (2021). Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate. Pharmaceuticals, 14(7), 634.
-
Feltham, R., et al. (2011). Smac mimetics activate the E3 ligase activity of cIAP1 protein by promoting RING domain dimerization. The Journal of biological chemistry, 286(20), 17845–17855.
-
Blank, M., et al. (2022). cIAP1-based degraders induce degradation via branched ubiquitin architectures. Nature Communications, 13(1), 6473.
-
Vince, J. E., et al. (2008). Both cIAP1 and cIAP2 regulate TNFα-mediated NF-κB activation. Proceedings of the National Academy of Sciences, 105(51), 20400-20405.
-
Patsnap Synapse. (2024). What are cIAP1/cIAP2 inhibitors and how do they work?. [Link]
-
Bantscheff, M., & Lemeer, S. (2012). Quantifying Proteins by Mass Spectrometry. LCGC Europe, 25(4), 202-212.
-
Kumar, L., et al. (2019). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 24(13), 2384.
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
-
Proteome Sciences. Protein Degrader/PROTAC assays. [Link]
-
Dubrez, L., & Zadoroznyj, A. (2022). Cytoplasmic Functions of cIAP1. Encyclopedia.pub. [Link]
-
Fulda, S. (2015). An Updated Review of Smac Mimetics, LCL161, Birinapant, and GDC-0152 in Cancer Treatment. Cancers, 7(2), 1011-1021.
-
Jain, N., et al. (2021). Synthesis and Evaluation of Small Molecule Drug Conjugates Harnessing Thioester-Linked Maytansinoids. Molecules, 26(14), 4287.
-
Feltham, R., et al. (2011). E3 ligase activity correlates with dimer formation. ResearchGate. [Link]
-
Kirkwood, K. J., et al. (2013). Global Subcellular Characterization of Protein Degradation Using Quantitative Proteomics. Molecular & Cellular Proteomics, 12(11), 3192-3206.
-
Labbé, K., et al. (2010). Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression. Proceedings of the National Academy of Sciences, 107(28), 12612-12617.
-
Mares, A., et al. (2020). Structural and biochemical characterization of BTK-degrader-cIAP ternary complexes. Nature Chemical Biology, 16(12), 1358-1366.
-
Schapira, M., et al. (2019). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry, 7, 834.
-
Deveraux, Q., et al. (1998). XIAP, cIAP1 and cIAP2 bind pro-caspase-9 and inhibit activation by the apaf-1 apoptosome. The EMBO journal, 17(8), 2215–2223.
-
Wu, A. M., & Senter, P. D. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. Recent patents on anti-cancer drug discovery, 11(2), 155–165.
-
Brand, M., et al. (2024). Confounding factors in targeted degradation of short-lived proteins. bioRxiv. [Link]
-
Paulekuhn, G. S., et al. (2007). Trends in active pharmaceutical ingredient salt selection. Pharmaceutical development and technology, 12(2), 217–233.
-
Creative Biolabs. (2025). Discovery of a Keap1-dependent peptide PROTAC to knockdown Tau by ubiquitination-proteasome degradation pathway. ResearchGate. [Link]
-
Bertrand, M. J., et al. (2011). cIAP1/2 Are Direct E3 Ligases Conjugating Diverse Types of Ubiquitin Chains to Receptor Interacting Proteins Kinases 1 to 4 (RIP1–4). PLoS ONE, 6(9), e22356.
-
Bio-Rad. General Protocol for Western Blotting. [Link]
-
Asano, Y., et al. (2020). Transmembrane protein western blotting: Impact of sample preparation on detection of SLC11A2 (DMT1) and SLC40A1 (ferroportin). PLOS ONE, 15(7), e0235395.
-
Synaptic Systems. Protocol for CAPS1 Antibody (Cat. No. 262 003) Western Blot (WB) AP Detection. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. cIAP1 Ligand-Linker Conjugates 11 Hydrochloride | TargetMol [targetmol.com]
- 3. A Novel Rational PROTACs Design and Validation via AI-Driven Drug Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Inhibitor of Apoptosis 1 (cIAP-1) Degradation by Caspase 8 During TNF-related Apoptosis-inducing Ligand (TRAIL)-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and biochemical characterization of BTK-degrader-cIAP ternary complexes - American Chemical Society [acs.digitellinc.com]
- 8. biorxiv.org [biorxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Cytoplasmic and Nuclear Functions of cIAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Both cIAP1 and cIAP2 regulate TNFα-mediated NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytoplasmic and Nuclear Functions of cIAP1 [mdpi.com]
- 18. Smac mimetics activate the E3 ligase activity of cIAP1 protein by promoting RING domain dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and Evaluation of Small Molecule Drug Conjugates Harnessing Thioester-Linked Maytansinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-rad.com [bio-rad.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Transmembrane protein western blotting: Impact of sample preparation on detection of SLC11A2 (DMT1) and SLC40A1 (ferroportin) | PLOS One [journals.plos.org]
- 23. sysy.com [sysy.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. Mass spectrometry based targeted protein quantification: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Protein Degrader [proteomics.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Protein Degrader Degradation Analysis based on Label-Free - Creative Proteomics [creative-proteomics.com]
- 29. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 30. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 31. researchgate.net [researchgate.net]
